E-Selectin Inhibitory Potency: sLeX vs. sLea Tetrasaccharide
In a direct competitive binding assay using E-selectin-Ig fusion protein and immobilized BSA-neoglycoprotein, sialyl Lewis x tetrasaccharide (sLeX) blocked the interaction with an IC50 of 750 ± 20 µM, whereas its linkage isomer sialyl Lewis a (sLea) was markedly more potent with an IC50 of 220 ± 20 µM [1]. Non-sialylated, non-fucosylated derivatives showed negligible inhibition at concentrations up to 1 mM, confirming the requirement for the intact tetrasaccharide epitope [1].
| Evidence Dimension | E-selectin-Ig competitive binding inhibition (IC50) |
|---|---|
| Target Compound Data | sLeX IC50 = 750 ± 20 µM |
| Comparator Or Baseline | sLea IC50 = 220 ± 20 µM; non-fucosylated/sialylated derivatives IC50 > 1 mM |
| Quantified Difference | sLea is 3.4-fold more potent than sLeX; sLeX is >1.3-fold more potent than non-fucosylated controls |
| Conditions | Solution-phase competitive ELISA; E-selectin-Ig fusion protein binding to immobilized BSA-sLeX neoglycoprotein; Ca²⁺-dependent conditions (J Clin Invest, 1993) |
Why This Matters
The 3.4-fold potency gap between sLeX and sLea demonstrates that the specific glycosidic linkage (β1-4 vs β1-3) within the tetrasaccharide core significantly impacts E-selectin recognition; procurement of the correct isomer is critical for assay consistency and valid structure-activity relationship interpretation.
- [1] Nelson, R. M., Dolich, S., Aruffo, A., Cecconi, O., & Bevilacqua, M. P. (1993). Higher-affinity oligosaccharide ligands for E-selectin. Journal of Clinical Investigation, 91(3), 1157–1166. View Source
